molecular formula C9H12O2 B139345 Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid CAS No. 156895-19-1

Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid

Cat. No. B139345
M. Wt: 152.19 g/mol
InChI Key: DKPJKMMCYJSORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid, also known as TCOCA, is a bicyclic compound that has been the subject of scientific research due to its potential applications in various fields. The unique structure of TCOCA has sparked interest in its synthesis, mechanism of action, and potential biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid is not well understood. However, studies have suggested that it may act as a nucleophile in certain reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid. However, studies have suggested that it may have anti-inflammatory properties and may be useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid in lab experiments is its unique structure, which may allow for the synthesis of novel compounds. However, the complex synthesis process and limited research on its properties may present limitations in its use.

Future Directions

There are several potential future directions for research on Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid. One area of interest is its potential use in the synthesis of new compounds with unique properties. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid.

Synthesis Methods

The synthesis of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid is a complex process that involves multiple steps. One common method for synthesizing Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid involves the reaction of norbornene with maleic anhydride to form endo-3-norbornene-cis, cis-dicarboxylic anhydride. This intermediate is then reacted with sodium methoxide to form Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid.

Scientific Research Applications

Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid has been studied for its potential applications in various scientific fields. One area of research is its use as a building block in the synthesis of other compounds. Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

156895-19-1

Product Name

Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

tricyclo[3.2.1.03,6]octane-3-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-8(11)9-3-5-1-6(4-9)7(9)2-5/h5-7H,1-4H2,(H,10,11)

InChI Key

DKPJKMMCYJSORZ-UHFFFAOYSA-N

SMILES

C1C2CC3C1CC3(C2)C(=O)O

Canonical SMILES

C1C2CC3C1CC3(C2)C(=O)O

synonyms

Tricyclo[3.2.1.03,6]octane-3-carboxylic acid (9CI)

Origin of Product

United States

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